2-Pentylcyclopentanone

Description

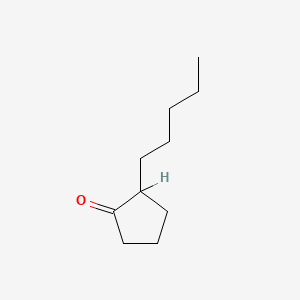

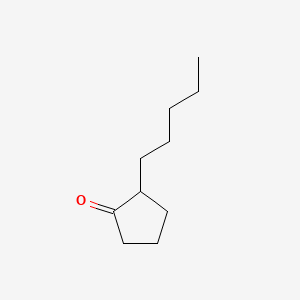

Structure

3D Structure

Properties

IUPAC Name |

2-pentylcyclopentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-2-3-4-6-9-7-5-8-10(9)11/h9H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNWOJVJCRAHBJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1CCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1044566 | |

| Record name | 2-Pentylcyclopentanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Cyclopentanone, 2-pentyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

4819-67-4 | |

| Record name | 2-Pentylcyclopentanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4819-67-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Delfone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004819674 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopentanone, 2-pentyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Pentylcyclopentanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-pentylcyclopentan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.084 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DELFONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2873H3P924 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Pentylcyclopentanone synthesis pathways

An In-Depth Technical Guide to the Synthesis of 2-Pentylcyclopentanone

Abstract

This compound is a significant molecule, primarily recognized for its characteristic fruity and floral, jasmine-like aroma, which makes it a valuable component in the fragrance and flavor industries.[1][2] Beyond its sensory applications, it serves as a versatile intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.[2] This guide provides a comprehensive overview of the principal synthetic pathways to this compound, designed for researchers, chemists, and professionals in drug development. Each methodology is examined through the lens of mechanistic causality, experimental protocol, and strategic advantages, ensuring a blend of theoretical understanding and practical applicability.

Strategic Overview of Synthesis

The synthesis of this compound can be approached through several distinct strategies, primarily centered on the formation of a carbon-carbon bond at the C2 position of the cyclopentanone ring. The choice of pathway is often dictated by factors such as starting material availability, desired yield and purity, scalability, and stereochemical considerations. The core methodologies discussed herein include:

-

Two-Step Aldol Condensation/Hydrogenation: An industrially prevalent method involving the condensation of cyclopentanone with valeraldehyde, followed by selective hydrogenation.

-

Regioselective Alkylation via β-Keto Ester: A classic and highly controlled method utilizing the alkylation of a cyclopentanone β-keto ester followed by decarboxylation.

-

Direct Alkylation via Silyl Enol Ether: A modern approach that offers excellent regiochemical control by activating the ketone as a silyl enol ether before alkylation.

-

Conjugate Addition to Cyclopentenone: A powerful method employing organocuprates to achieve a 1,4-addition of the pentyl group to an α,β-unsaturated precursor.

Pathway I: Aldol Condensation and Subsequent Hydrogenation

This is arguably the most common industrial route, valued for its use of readily available starting materials and high potential throughput.[3] The process is a two-stage sequence: an aldol condensation to form 2-pentylidene-cyclopentanone, followed by the catalytic hydrogenation of the exocyclic double bond.[3]

Mechanistic Principles

The initial aldol condensation between cyclopentanone and valeraldehyde (pentanal) can be catalyzed by either acid or base. Under basic conditions, a cyclopentanone enolate is formed, which acts as a nucleophile, attacking the electrophilic carbonyl carbon of valeraldehyde. The resulting aldol adduct readily dehydrates under the reaction conditions to yield the thermodynamically stable α,β-unsaturated ketone, 2-pentylidene-cyclopentanone.

The second step is the selective hydrogenation of the carbon-carbon double bond of the enone intermediate. This is typically achieved using a heterogeneous catalyst, such as palladium on carbon (Pd/C) or a ruthenium complex, under a hydrogen atmosphere.[4][5] The carbonyl group is generally resistant to reduction under these conditions, leading to the desired saturated ketone.

Visualized Workflow: Aldol Condensation & Hydrogenation

Caption: Aldol condensation followed by catalytic hydrogenation.

Detailed Experimental Protocols

Protocol 2.3.1: Synthesis of 2-Pentylidene-cyclopentanone (Aldol Condensation) [3]

-

To a stirred solution of cyclopentanone (1.0 eq) and valeraldehyde (1.0 eq) in a suitable solvent like ethanol, add an aqueous solution of sodium hydroxide (e.g., 10% w/v) dropwise at room temperature.

-

Maintain the temperature below 40°C during the addition.

-

After the addition is complete, continue stirring at room temperature for 4-6 hours or until TLC analysis indicates the consumption of starting materials.

-

Neutralize the reaction mixture with a dilute acid (e.g., 1M HCl).

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-pentylidene-cyclopentanone, which can be purified by distillation or used directly in the next step.

Protocol 2.3.2: Synthesis of this compound (Hydrogenation) [4]

-

In a high-pressure autoclave, dissolve 2-pentylidene-cyclopentanone (1.0 eq) in a solvent such as methylene chloride or ethanol.[4]

-

Add a catalytic amount of a hydrogenation catalyst. A ruthenium-BINAP complex ([RuI(p-cymene)((+)-BINAP)]I) has been reported for high yield.[4] A more common alternative is 5% Palladium on Carbon (Pd/C).[5]

-

Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen gas (e.g., 60 kg/cm ²).[4]

-

Heat the mixture (e.g., to 50°C) and stir vigorously for several hours (e.g., 12-113 hours, depending on catalyst and pressure) until hydrogen uptake ceases or GC/MS analysis confirms completion.[4]

-

After cooling and carefully venting the hydrogen, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Remove the solvent by distillation, and purify the residue by silica gel column chromatography (e.g., using a diethyl ether/hexane eluent) to obtain pure this compound.[4] A reported yield for this specific method is 67%.[4] An alternative procedure starting from 2-(1-hydroxypentyl)-cyclopentanone reports a yield of 98%.[5]

Pathway II: Alkylation of Ethyl 2-Oxocyclopentanecarboxylate

This pathway offers a highly regioselective method for introducing the pentyl group at the C2 position. It leverages the increased acidity of the α-proton situated between two carbonyl groups in ethyl 2-oxocyclopentanecarboxylate.

Mechanistic Principles

The synthesis begins with the deprotonation of ethyl 2-oxocyclopentanecarboxylate at the C1 position (the carbon bearing the ester) using a suitable base, such as sodium ethoxide or potassium hydroxide, to form a stable enolate.[6][7] This enolate then acts as a nucleophile in an SN2 reaction with a pentyl halide (e.g., 1-bromopentane). This alkylation step yields ethyl 1-pentyl-2-oxocyclopentanecarboxylate.

The final stage involves the hydrolysis of the ester group (saponification) followed by thermal or acid-catalyzed decarboxylation of the resulting β-keto acid to furnish this compound.[6] This decarboxylation is facile due to the formation of a stable six-membered cyclic transition state.

Visualized Workflow: β-Keto Ester Alkylation & Decarboxylation

Caption: Regioselective synthesis via a β-keto ester intermediate.

Detailed Experimental Protocol[6][8]

-

Alkylation: In a round-bottom flask, dissolve ethyl 2-oxocyclopentanecarboxylate (1.0 eq) in a polar aprotic solvent like DMF.[7] Add a base such as potassium hydroxide (KOH) and stir to form the enolate.

-

To this solution, add 1-bromopentane (1.0-1.2 eq) dropwise.

-

Heat the mixture (e.g., to 80-100°C) and monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction, pour it into water, and extract with an organic solvent. Wash, dry, and concentrate the organic phase to obtain the crude alkylated intermediate.

-

Hydrolysis and Decarboxylation: To the crude intermediate, add an aqueous acid solution, such as 47% hydrobromic acid (HBr) in dioxane or a mixture of acetic acid and concentrated HCl.[6][7]

-

Heat the mixture to reflux for 4-8 hours. The progress can be monitored by the evolution of CO₂ gas and confirmed by TLC.[8]

-

After cooling, carefully neutralize the mixture and extract with an organic solvent (e.g., diethyl ether).

-

Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and concentrate.

-

Purify the resulting crude product by vacuum distillation or column chromatography to yield pure this compound.

Pathway III: Conjugate Addition of Organocuprates

Organocuprate reagents, also known as Gilman reagents, are soft nucleophiles that excel at performing 1,4-conjugate addition to α,β-unsaturated carbonyl compounds.[9] This makes them ideal for the synthesis of 2-substituted cyclopentanones from cyclopentenone.

Mechanistic Principles

The synthesis first requires the preparation of a lithium dipentylcuprate reagent. This is typically formed by reacting two equivalents of pentyllithium with one equivalent of a copper(I) salt, such as copper(I) iodide (CuI).

The resulting Gilman reagent then adds to cyclopentenone. The mechanism involves the nucleophilic attack of the cuprate at the β-carbon of the enone system.[10] This 1,4-addition generates a copper enolate intermediate. Upon aqueous workup, this intermediate is protonated to give the final product, this compound. This method is highly efficient and avoids the 1,2-addition to the carbonyl group that is often observed with harder nucleophiles like Grignard or organolithium reagents.[9]

Visualized Workflow: Organocuprate 1,4-Addition

Caption: Synthesis via 1,4-conjugate addition of a Gilman reagent.

Detailed Experimental Protocol

-

Preparation of Lithium Dipentylcuprate: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), suspend copper(I) iodide (CuI, 1.0 eq) in anhydrous diethyl ether at -20°C.

-

To this suspension, add pentyllithium (2.0 eq) dropwise, maintaining the temperature below 0°C. The formation of the Gilman reagent is indicated by a change in the color of the solution.

-

Conjugate Addition: Cool the freshly prepared cuprate solution to -78°C (dry ice/acetone bath).

-

Add a solution of cyclopentenone (1.0 eq) in anhydrous diethyl ether dropwise to the cuprate solution.

-

Stir the reaction mixture at -78°C for 1-2 hours, then allow it to warm slowly to room temperature.

-

Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the mixture with diethyl ether.

-

Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the residue by column chromatography or vacuum distillation to obtain this compound.

Comparative Analysis of Synthesis Pathways

The selection of an optimal synthesis route depends on a balance of factors including yield, cost, safety, and operational complexity.

| Pathway | Starting Materials | Key Reagents | Typical Yield | Advantages | Disadvantages |

| Aldol/Hydrogenation | Cyclopentanone, Valeraldehyde | Base (NaOH), H₂, Pd/C or Ru catalyst | 65-98%[4][5] | Cost-effective, scalable, uses common reagents. | Requires high-pressure hydrogenation equipment; potential for side reactions in aldol step. |

| β-Keto Ester Alkylation | Ethyl 2-oxocyclopentanecarboxylate, Pentyl halide | Strong base (KOH), Acid (HBr) | Good to Excellent | Excellent regioselectivity; avoids polyalkylation. | Multi-step process; starting material is more expensive than cyclopentanone. |

| Organocuprate Addition | Cyclopentenone, Pentyl halide | Pentyllithium, CuI | High | High yield and clean reaction; excellent selectivity for 1,4-addition. | Requires stoichiometric organometallic reagents; strict anhydrous/anaerobic conditions needed. |

Conclusion

The synthesis of this compound can be accomplished through several effective and reliable methodologies. The Aldol Condensation/Hydrogenation pathway remains a dominant choice for large-scale industrial production due to its economic viability. For laboratory-scale synthesis where precise control and high purity are paramount, the alkylation of a β-keto ester provides a robust and regioselective alternative. Finally, the organocuprate conjugate addition represents a powerful and highly selective method, particularly valuable when constructing complex molecular architectures where clean and predictable bond formation is critical. The choice of method should be guided by a thorough evaluation of the specific requirements of the research or production goals.

References

- PrepChem. (n.d.). Synthesis of this compound.

- Google Patents. (n.d.). EP1316541A1 - Process for producing 2-alkyl-2-cyclopentenones.

- ChemistryViews. (2018). Simple Synthesis of 2-Cyclopentenones.

- Organic Syntheses. (n.d.). Cyclopentanone, 2-tert-pentyl-.

- Sci-Hub. (n.d.). A Convenient Synthesis of 1-(4-Fluorophenyl)-2-(4-pyridyl)cyclopentene from Cyclopentanone.

- ResearchGate. (n.d.). ChemInform Abstract: Biosynthesis of δ-Jasmin Lactone (= (Z)Dec7-eno-5-lactone) and (Z,Z)-Dodeca-6,9-dieno-4-lactone in the Yeast Sporobolomyces odorus.

- Organic Chemistry Portal. (n.d.). Cyclopentenone synthesis.

- Google Patents. (n.d.). CN106946823A - A kind of method of the natural jasmine lactone of asymmetric syntheses (R).

- Chemistry LibreTexts. (2024). 23.12: The Robinson Annulation Reaction.

- PubMed. (2018). Biosynthesis of Jasmine Lactone in Tea (Camellia sinensis) Leaves and Its Formation in Response to Multiple Stresses.

- Chemistry LibreTexts. (2024). 23.13: The Robinson Annulation Reaction.

- Wikipedia. (n.d.). Robinson annulation.

- ACS Publications. (n.d.). Organocuprate reactions with cyclopropanes. Evidence for three types of mechanism.

- J&K Scientific LLC. (n.d.). Robinson Annulation.

- BYJU'S. (n.d.). Robinson Annulation Mechanism.

- Wikipedia. (n.d.). Reactions of organocopper reagents.

- SciSpace. (n.d.). Synthesis of 2-cyclopentenones by gold(I)-catalyzed Rautenstrauch rearrangement.

- Organic Syntheses. (n.d.). Procedure 10.

- Caltech. (n.d.). Palladium-Catalyzed Enantioselective Decarboxyl.

- ResearchGate. (n.d.). Cyclopentannulation of Enones with Organocuprate Reagents Containing an Acetal or an Orthoester Function.

- Organic Chemistry Portal. (n.d.). Cyclopentanone synthesis.

- Google Patents. (n.d.). US5672763A - Process for the preparation of 2-substituted cyclopentanones.

- Chemistry Stack Exchange. (2018). Can someone confirm and/or correct my logic regarding this mechanism?.

- Google Patents. (n.d.). GB2486686A - Process for producing 2 alkyl-cyclopent-2-enone compounds.

- ResearchGate. (n.d.). A New Environmentally Benign Catalytic Process for the Asymmetric Synthesis of Lactones: Synthesis of the Flavouringδ-Decalactone Molecule.

- Google Patents. (n.d.). CN103058870A - Preparation method of ethyl 2-oxocyclopentylacetate.

- Master Organic Chemistry. (2016). Gilman Reagents (Organocuprates): What They're Used For.

- RSC Publishing. (n.d.). Deactivation and regeneration of carbon supported Pt and Ru catalysts in aqueous phase hydrogenation of 2-pentanone.

- RSC Publishing. (n.d.). Synergetic effects of hydrogenation and acidic sites in phosphorus-modified nickel catalysts for the selective conversion of furfural to cyclopentanone.

- ACS Publications. (n.d.). Homoconjugate addition of organocopper reagents to cyclopropanes and its application to the synthesis of prostanoids.

- Chemistry LibreTexts. (2023). Grignard Reagents.

- ACS Publications. (n.d.). Synthesis of Chiral Cyclopentenones.

Sources

- 1. EP1316541A1 - Process for producing 2-alkyl-2-cyclopentenones - Google Patents [patents.google.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 2-N-PENTYLCYCLOPENTANONE | 4819-67-4 [chemicalbook.com]

- 4. prepchem.com [prepchem.com]

- 5. 2-N-PENTYLCYCLOPENTANONE synthesis - chemicalbook [chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. CN103058870A - Preparation method of ethyl 2-oxocyclopentylacetate - Google Patents [patents.google.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Reactions of organocopper reagents - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Aldol Condensation of 2-Pentylcyclopentanone

Prepared by: Gemini, Senior Application Scientist

Introduction

The aldol condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the construction of complex molecular architectures from simpler carbonyl-containing precursors. This guide provides a detailed examination of the self-condensation of 2-pentylcyclopentanone, a reaction of significant interest in the synthesis of fragrance compounds, such as dihydrojasmone, and other valuable chemical intermediates.[1][2] The reaction involves the dimerization of this compound to form a β-hydroxy ketone, which then typically undergoes dehydration to yield an α,β-unsaturated ketone.

This document is intended for researchers, scientists, and drug development professionals. It will delve into the mechanistic intricacies, stereochemical considerations, and practical experimental protocols, offering field-proven insights to support both academic research and industrial applications.

PART 1: The Core Reaction Mechanism

The base-catalyzed self-condensation of this compound proceeds through three principal stages: enolate formation, nucleophilic addition (the aldol addition), and dehydration. Each step presents unique challenges and opportunities for reaction control.

Enolate Formation: The Regiochemical Crossroads

The reaction is initiated by the deprotonation of an α-carbon (a carbon atom adjacent to the carbonyl group) by a base to form a nucleophilic enolate. In an unsymmetrical ketone like this compound, two distinct enolates can be formed: the kinetic enolate and the thermodynamic enolate .

-

Kinetic Enolate: Formed by removing a proton from the less sterically hindered α-carbon (C5). This process is faster.[3]

-

Thermodynamic Enolate: Formed by removing a proton from the more substituted α-carbon (C2). This enolate is more stable due to the greater substitution of the double bond.[4]

The choice of base and reaction conditions is critical in selectively generating one enolate over the other.[3][5]

-

For Kinetic Control: A strong, sterically hindered, non-nucleophilic base like Lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C) is used.[3][5] These conditions favor the rapid, irreversible deprotonation of the more accessible proton at C5.[3]

-

For Thermodynamic Control: A smaller, strong base (like NaH) or a weaker base capable of establishing an equilibrium (like NaOH or NaOEt) at higher temperatures is employed.[5] These reversible conditions allow the initially formed kinetic enolate to revert to the ketone and eventually form the more stable thermodynamic enolate.

Aldol Addition: Carbon-Carbon Bond Formation

The generated enolate acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of a second molecule of this compound. This step forms a new carbon-carbon bond and creates a β-hydroxy ketone intermediate, also known as an aldol adduct. The stereochemistry of this addition is a critical consideration, as new stereocenters can be generated. Controlling this aspect often requires advanced techniques using chiral auxiliaries or catalysts, which is a complex topic in its own right.[6]

Dehydration: The E1cB Pathway

The final step is the elimination of a water molecule to form a conjugated α,β-unsaturated ketone. Under basic conditions, this dehydration proceeds via an E1cB (Elimination, Unimolecular, conjugate Base) mechanism .[7][8]

-

Deprotonation: A base removes a proton from the α-carbon, forming an enolate. This is the conjugate base from which the mechanism gets its name.[8][9]

-

Elimination: The resulting negative charge facilitates the expulsion of the hydroxide (-OH) leaving group from the β-carbon.[9][10]

This pathway is favored because hydroxide is typically a poor leaving group.[7][9] However, the formation of a highly stable, conjugated π-system in the product provides the necessary thermodynamic driving force for the elimination to occur.[7][11] This dehydration step is often what drives the entire aldol equilibrium toward the product, especially for ketones where the initial aldol addition may not be favorable.[11]

PART 2: Experimental Protocol & Considerations

This section provides a generalized, yet detailed, protocol for the self-condensation of this compound under conditions favoring the thermodynamic product, which is common for achieving high conversion in self-condensation reactions.

Materials and Reagents

| Reagent/Material | Purity/Grade | Supplier Example | Notes |

| This compound | >98% | Sigma-Aldrich | Ensure dryness before use. |

| Ethanol (EtOH) | Anhydrous | Fisher Scientific | Acts as the solvent. |

| Sodium Hydroxide (NaOH) | Pellets, >97% | VWR | The base catalyst. |

| Diethyl Ether | Anhydrous | EMD Millipore | For extraction. |

| Saturated NaCl solution | N/A | Lab Prepared | For washing. |

| Anhydrous MgSO4 | Granular | Acros Organics | For drying. |

| Hydrochloric Acid (HCl) | 1 M solution | Lab Prepared | For neutralization. |

Step-by-Step Methodology

-

Reaction Setup: A 250 mL round-bottom flask is equipped with a magnetic stirrer and a reflux condenser. The system is purged with an inert gas (e.g., Nitrogen or Argon).

-

Reagent Addition: Add 100 mL of anhydrous ethanol to the flask, followed by 4.0 g (0.1 mol) of sodium hydroxide pellets. Stir the mixture until the base is fully dissolved.

-

Initiation: Add 15.4 g (0.1 mol) of this compound to the basic ethanol solution dropwise over 15 minutes.

-

Reaction: Heat the mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup - Quenching: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the solution by slowly adding 1 M HCl until the pH is ~7.

-

Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the organic product with diethyl ether (3 x 50 mL).

-

Workup - Washing: Combine the organic layers and wash with saturated NaCl solution (2 x 50 mL) to remove residual water and salts.

-

Workup - Drying & Filtration: Dry the organic layer over anhydrous MgSO4, then filter to remove the drying agent.

-

Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified via vacuum distillation or column chromatography to yield the final α,β-unsaturated ketone.

Potential Side Reactions and Byproducts

While the self-condensation to the dimer is the primary pathway, other reactions can occur. A significant byproduct can be the formation of a trimer, such as 2,5-dicyclopentylidenecyclopentanone, where a third cyclopentanone molecule reacts with the initial dimer product.[12][13] The formation of such byproducts can often be controlled by optimizing reaction conditions, such as temperature and reaction time.[13][14]

PART 3: Applications in Industry

The aldol condensation of cyclopentanone derivatives is a key step in the synthesis of high-value chemicals. The product of this compound self-condensation is structurally related to dihydrojasmone , a vital component in the fragrance and perfume industry, prized for its intense floral and fruity aroma.[1] Various synthetic routes to dihydrojasmone and related jasmonates leverage intramolecular or intermolecular aldol condensation strategies.[1][2][15] Furthermore, the resulting C10 and C15 products from cyclopentanone condensation are valuable intermediates that can be hydrodeoxygenated to produce high-density aviation fuels.[12][14]

References

- PowerPoint Presentation. (n.d.). Mechanism of Dehydration in Aldol Condensation.

- Wikipedia. (n.d.). E1cB-elimination reaction.

- Burns, R. (2014). Synthesis of Dihydrojasmone. Odinity.

- OpenStax. (2023). 23.3 Dehydration of Aldol Products: Synthesis of Enones. Organic Chemistry.

- Semantic Scholar. (n.d.). Enantioselective synthesis of a substituted cyclopentanone with all-carbon quaternary stereocenter.

- Chemistry Steps. (n.d.). E1CB Elimination Mechanism.

- Chemistry LibreTexts. (2024). 23.3: Dehydration of Aldol Products - Synthesis of Enones.

- Unknown. (n.d.). Kinetic vs. Thermodynamic Enolates.

- Chemistry LibreTexts. (2022). 12.5: α-Carbon Reactions in the Synthesis Lab - Kinetic vs. Thermodynamic Alkylation Products.

- Master Organic Chemistry. (2022). Kinetic Versus Thermodynamic Enolates.

- Wiley Online Library. (2007). Octanol‐based aroma chemicals, Part 4. A simple synthesis of dihydrojasmone.

- RSC Publishing. (n.d.). Highly selective synthesis of 2-cyclopentylidenecyclopentanone via cyclopentanone self-condensation over MgAl-LDO(NO3-).

- JETIR Research Journal. (2024). A review on stereoselectivity in aldol condensation reaction.

- Organic Chemistry Academy. (2023). Thermodynamic vs Kinetic Enolates.

- YouTube. (2018). Kinetic and thermodynamic enolates.

- ResearchGate. (2025). (PDF) Aldol Condensation of Cyclopentanone with Valeraldehyde Over Metal Oxides.

- Asian Journal of Chemistry. (n.d.). A Highly Selective Aldol Condensation of Cyclopentanone with Valeraldehyde Over Hydrotalcite-type Catalysts.

- Springer. (n.d.). Aldol Condensation of Cyclopentanone with Valeraldehyde Over Metal Oxides.

- YouTube. (2016). Intramolecular Aldol Condensation Reaction Mechanism + Trick.

- Chemistry Steps. (n.d.). Intramolecular Aldol Reactions.

- OpenStax. (2023). 23.6 Intramolecular Aldol Reactions.

- Chemistry LibreTexts. (2024). 23.6: Intramolecular Aldol Reactions.

- ResearchGate. (n.d.). Self-aldol condensation of cyclopentanone.

- Google Patents. (n.d.). A process for the preparation of dihydrojasmone.

- The Journal of Organic Chemistry. (n.d.). New syntheses in dihydrojasmone series.

- MDPI. (n.d.). Solvent-Free Aldol Condensation of Cyclopentanone with Natural Clay-Based Catalysts: Origin of Activity & Selectivity.

- UCL Discovery. (n.d.). The Asymmetric Synthesis of Several Fragrant Natural Products.

Sources

- 1. odinity.com [odinity.com]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Thermodynamic vs Kinetic Enolates – Organic Chemistry Academy [ochemacademy.com]

- 6. ijnrd.org [ijnrd.org]

- 7. un.uobasrah.edu.iq [un.uobasrah.edu.iq]

- 8. E1cB-elimination reaction - Wikipedia [en.wikipedia.org]

- 9. E1CB Elimination Mechanism - Chemistry Steps [chemistrysteps.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. 23.3 Dehydration of Aldol Products: Synthesis of Enones - Organic Chemistry | OpenStax [openstax.org]

- 12. Highly selective synthesis of 2-cyclopentylidenecyclopentanone via cyclopentanone self-condensation over MgAl-LDO(NO3−) - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 13. d-nb.info [d-nb.info]

- 14. mdpi.com [mdpi.com]

- 15. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

The Dieckmann Condensation Route to 2-Alkylcyclopentanones: A Technical Guide for Synthetic Chemists

Abstract

This technical guide provides an in-depth exploration of the synthesis of 2-alkylcyclopentanones, a pivotal structural motif in numerous natural products and pharmaceutical agents. The core of this guide focuses on the robust and versatile three-step sequence commencing with the Dieckmann condensation of adipic esters. We will delve into the mechanistic underpinnings of each synthetic transformation—intramolecular cyclization, α-alkylation, and decarboxylation—offering field-proven insights into experimental design, reagent selection, and reaction optimization. This document is tailored for researchers, scientists, and drug development professionals, aiming to equip them with the foundational knowledge and practical protocols necessary to successfully implement this classical yet highly relevant synthetic strategy.

Introduction: The Significance of the Cyclopentanone Ring

The cyclopentanone framework is a privileged scaffold in medicinal chemistry and natural product synthesis.[1] Its conformational rigidity and the facility for stereoselective functionalization make it an ideal building block for complex molecular architectures. Notably, substituted cyclopentanones are core components of prostaglandins, a class of lipid compounds with diverse physiological effects, making their synthesis a subject of enduring interest in drug discovery.[2][3]

The synthetic pathway detailed herein, beginning with readily available adipic esters, represents a classical and scalable approach to 2-alkylated cyclopentanones. This method hinges on the Dieckmann condensation, an intramolecular variant of the Claisen condensation, to construct the five-membered ring.[4][5] Subsequent alkylation and decarboxylation steps then allow for the introduction of a wide variety of side chains at the 2-position, rendering this a highly modular synthetic route.

The Synthetic Pathway: A Three-Act Drama

The synthesis of 2-alkylcyclopentanones from adipic esters can be conceptually divided into three key stages:

-

Act I: Ring Formation - The Dieckmann Condensation. The intramolecular cyclization of a dialkyl adipate to form a cyclic β-keto ester.

-

Act II: Functionalization - α-Alkylation. The introduction of the desired alkyl group at the carbon atom flanked by the ketone and ester carbonyls.

-

Act III: The Finale - Hydrolysis and Decarboxylation. The removal of the ester group to yield the final 2-alkylcyclopentanone.

The overall transformation is depicted below:

Caption: Mechanism of the Dieckmann Condensation.

Causality in Experimental Design for Dieckmann Condensation

The success of the Dieckmann condensation hinges on several critical experimental parameters:

-

Choice of Base: The base must be strong enough to deprotonate the α-carbon of the ester. Sodium ethoxide (NaOEt) is commonly used when starting with diethyl adipate. A crucial principle is to use an alkoxide base that matches the ester's alcohol portion to prevent transesterification, which would lead to a mixture of products. Alternatively, non-nucleophilic bases like sodium hydride (NaH) can be employed in an aprotic solvent.

-

Anhydrous Conditions: The enolate intermediate is highly basic and will be readily quenched by protic solvents like water or alcohols. Therefore, all glassware, solvents, and reagents must be scrupulously dry to achieve high yields.

-

Solvent Selection: The choice of solvent can influence the stability of the enolate and the rate of side reactions. Aprotic solvents like toluene or tetrahydrofuran (THF) are often preferred. [6]* Temperature: The reaction is typically heated to reflux to ensure a reasonable reaction rate. However, excessively high temperatures can promote side reactions.

Act II: α-Alkylation - Introducing Molecular Diversity

The 2-carboalkoxycyclopentanone intermediate is a versatile precursor for introducing a wide array of substituents at the α-position. The presence of the two electron-withdrawing carbonyl groups makes the α-proton exceptionally acidic and easily removed by a moderately strong base.

Mechanism of α-Alkylation

This transformation is a classic example of enolate alkylation and proceeds via an Sₙ2 mechanism:

-

Enolate Formation: A base deprotonates the acidic α-hydrogen to form a resonance-stabilized enolate.

-

Nucleophilic Attack: The enolate acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide.

-

Sₙ2 Displacement: The reaction proceeds via an Sₙ2 pathway, displacing the halide and forming a new carbon-carbon bond.

Experimental Considerations for α-Alkylation

-

Base Selection: The choice of base is critical to avoid unwanted side reactions. A base that is strong enough to fully deprotonate the β-keto ester is preferred to prevent the presence of both the enolate and the starting material, which can lead to side reactions. Potassium carbonate or sodium ethoxide are commonly employed.

-

Alkylating Agent: Primary and secondary alkyl halides are effective electrophiles in this reaction.

-

Solvent: A polar aprotic solvent such as acetone or THF is typically used to dissolve the reagents and facilitate the Sₙ2 reaction.

Act III: Hydrolysis and Decarboxylation - The Final Transformation

The final step in the sequence is the removal of the ester group to yield the desired 2-alkylcyclopentanone. This is typically achieved by acidic hydrolysis of the ester to a carboxylic acid, followed by thermally induced decarboxylation.

Mechanism of Hydrolysis and Decarboxylation

-

Acid-Catalyzed Ester Hydrolysis: Under acidic conditions and in the presence of water, the ester is hydrolyzed to a β-keto acid.

-

Decarboxylation via a Cyclic Transition State: The β-keto acid, upon heating, undergoes decarboxylation through a cyclic six-membered transition state. This concerted process results in the formation of an enol and carbon dioxide.

-

Tautomerization: The enol intermediate rapidly tautomerizes to the more stable ketone, yielding the final 2-alkylcyclopentanone product.

Caption: Mechanism of Hydrolysis and Decarboxylation.

Quantitative Data and Reaction Parameters

The following table summarizes representative yields for the synthesis of 2-alkylcyclopentanones from adipic esters under various conditions.

| Starting Material | Alkylating Agent | Base (Dieckmann) | Solvent (Dieckmann) | Overall Yield (%) | Reference |

| Dimethyl Adipate | Methyl Chloride | Sodium Methoxide | Toluene | 84.2 | [7] |

| Diethyl Adipate | Benzyl Bromide | Sodium Ethoxide | Toluene | ~60 |

Note: The yield for the synthesis with benzyl bromide is an approximation based on typical outcomes for similar reactions.

Experimental Protocols

Protocol 1: Synthesis of 2-Carboethoxycyclopentanone via Dieckmann Condensation

Materials:

-

Diethyl adipate

-

Sodium ethoxide

-

Toluene, anhydrous

-

30% Hydrochloric acid

-

Diethyl ether

-

Anhydrous sodium sulfate

Equipment:

-

Round-bottom flask equipped with a reflux condenser and a dropping funnel

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: Assemble the reaction apparatus and ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen).

-

Reagent Charging: To the reaction flask, add anhydrous toluene and sodium ethoxide.

-

Addition of Diethyl Adipate: Heat the mixture to reflux and add diethyl adipate dropwise with vigorous stirring.

-

Reaction Monitoring: Continue refluxing until the reaction is complete (monitor by TLC or GC). The ethanol generated during the reaction will distill off.

-

Work-up: Cool the reaction mixture to room temperature and carefully neutralize with 30% hydrochloric acid.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude 2-carboethoxycyclopentanone by vacuum distillation.

Protocol 2: Synthesis of 2-Methylcyclopentanone

Materials:

-

2-Carbomethoxycyclopentanone (from dimethyl adipate)

-

Sodium methoxide

-

Methyl iodide

-

Methanol

-

20% Sulfuric acid

Procedure:

-

Alkylation:

-

Dissolve 2-carbomethoxycyclopentanone in methanol in a round-bottom flask.

-

Add sodium methoxide and stir until dissolved.

-

Add methyl iodide and reflux the mixture.

-

After the reaction is complete, cool the mixture and remove the methanol under reduced pressure.

-

-

Hydrolysis and Decarboxylation:

-

To the residue from the alkylation step, add 20% sulfuric acid.

-

Reflux the mixture for several hours.

-

The product can be distilled directly from the reaction mixture.

-

-

Purification:

-

The distillate, containing 2-methylcyclopentanone and water, is collected.

-

The organic layer is separated, dried, and purified by fractional distillation to yield pure 2-methylcyclopentanone. [7]

-

Safety Considerations

-

Sodium Ethoxide/Methoxide: These reagents are highly corrosive, flammable, and react violently with water. [8]Handle in a fume hood, away from ignition sources, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Diethyl Adipate: This compound is a combustible liquid. Avoid contact with skin and eyes. [9]* Toluene: Toluene is a flammable liquid with potential health hazards upon inhalation or skin contact. Use in a well-ventilated area.

-

Alkyl Halides: Many alkyl halides are toxic and/or carcinogenic. Handle with care and appropriate PPE.

-

Pressure Build-up: The Dieckmann condensation can generate ethanol vapor, and the decarboxylation step produces carbon dioxide gas. Ensure that the reaction apparatus is properly vented to avoid pressure build-up.

Conclusion

The synthesis of 2-alkylcyclopentanones from adipic esters via the Dieckmann condensation is a time-tested and highly effective strategy in organic synthesis. Its robustness, scalability, and the modularity of the alkylation step make it a valuable tool for accessing a wide range of substituted cyclopentanones. By understanding the mechanistic principles that govern each step and carefully controlling the experimental conditions, researchers can reliably produce these important building blocks for applications in drug discovery and natural product synthesis. This guide has provided the foundational knowledge and practical protocols to empower scientists to confidently employ this powerful synthetic sequence in their research endeavors.

References

- Grokipedia. (n.d.). Dieckmann condensation. Grokipedia.

- Chemistry Notes. (n.d.). Dieckmann Condensation Mechanism, Examples and Application. Chemistry Notes.

- Chemistry Steps. (n.d.). Dieckmann condensation – An Intramolecular Claisen Reaction. Chemistry Steps.

- Wikipedia. (2023, May 27). Dieckmann condensation. In Wikipedia.

- Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Organic Chemistry Portal.

- SynArchive. (n.d.). Dieckmann Condensation. SynArchive.

- Google Patents. (n.d.). US5672763A - Process for the preparation of 2-substituted cyclopentanones. Google Patents.

- Chemistry LibreTexts. (2023, January 14). 23.10: Intramolecular Claisen Condensations - The Dieckmann Cyclization. Chemistry LibreTexts.

- Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry.

- Chemistry LibreTexts. (2021, March 4). 3.3: Syntheses of Prostaglandins from Acyclic Precursors. Chemistry LibreTexts.

- Chemistry LibreTexts. (2024, March 27). 10: Strategies in Prostaglandins Synthesis. Chemistry LibreTexts.

- ResearchGate. (n.d.). Prochiral cyclopentanones 1 and 2 and their use in the synthesis of two pharmaceuticals. ResearchGate.

- ResearchGate. (n.d.). Dieckmann condensation. ResearchGate.

- Bindra, J. S., & Bindra, R. (1977). Prostaglandin Synthesis. Academic Press.

- PubMed Central (PMC). (2024, March 21). A concise and scalable chemoenzymatic synthesis of prostaglandins. National Center for Biotechnology Information.

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. A concise and scalable chemoenzymatic synthesis of prostaglandins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]

- 5. Dieckmann condensation - Wikipedia [en.wikipedia.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. lscollege.ac.in [lscollege.ac.in]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 2-Pentylcyclopentanone

Introduction

2-Pentylcyclopentanone, also known under trade names such as Delphone or Jasmonone, is a versatile organic compound with the molecular formula C10H18O.[1] Structurally, it consists of a five-membered cyclopentanone ring substituted with a pentyl group at the second position. This colorless, oily liquid is primarily recognized for its complex and powerful floral aroma, reminiscent of jasmine, with fruity and lactonic undertones.[2][3] Its unique sensory profile makes it a valuable ingredient in the fragrance and flavor industries, where it is used to impart or enhance jasmine, herbal, and lavender notes in perfumes, cosmetics, and various household products.[3][4] Beyond its olfactory applications, this compound also serves as a key intermediate in the synthesis of other organic compounds, including pharmaceuticals and agrochemicals.[4] This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailing the experimental methodologies for their determination and discussing the implications of these properties for its application.

Core Physicochemical Properties

The functional characteristics and applications of this compound are intrinsically linked to its physical and chemical properties. A summary of these key properties is presented below, followed by a more detailed exploration.

| Property | Value | Source(s) |

| Molecular Formula | C10H18O | [1] |

| Molecular Weight | 154.25 g/mol | [1] |

| Appearance | Colorless, clear oily liquid | [2] |

| Boiling Point | 216-221 °C (at 760 mmHg) | [2][5][6] |

| Density | ~0.89 g/mL (at 20 °C) | [6] |

| Flash Point | 87-98 °C | [2][6] |

| Water Solubility | ~278.8 mg/L (at 20 °C) | [6] |

| LogP (o/w) | ~3.28 | [6] |

| Refractive Index (n20/D) | 1.446 - 1.450 | [4] |

Molecular Structure and Polarity

The structure of this compound, featuring a polar carbonyl group (C=O) and a nonpolar pentyl chain, results in a molecule with moderate polarity. The electronegativity difference between the carbon and oxygen atoms in the carbonyl group creates a significant dipole moment, making this part of the molecule hydrophilic.[7] Conversely, the five-carbon alkyl chain is hydrophobic. This amphiphilic nature influences its solubility and intermolecular interactions. The permanent dipole-dipole attractions arising from the carbonyl group lead to a higher boiling point compared to nonpolar alkanes of similar molecular weight.[8]

Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For aldehydes and ketones, boiling points generally increase with the length of the carbon chain due to stronger van der Waals dispersion forces.[8] The reported boiling point of this compound is approximately 216-221 °C at standard atmospheric pressure.[2][5][6] This relatively high boiling point is a consequence of its molecular weight and the presence of dipole-dipole interactions.[7]

Solubility

The solubility of this compound is dictated by its dual chemical nature. It is sparingly soluble in water (approximately 278.8 mg/L at 20 °C) due to the dominant hydrophobic character of the long pentyl group, despite the polar carbonyl group's ability to form hydrogen bonds with water molecules.[6] However, it is readily soluble in many organic solvents, such as alcohols and ethers, which is a critical property for its use in fragrance and flavor formulations.[2][9] The octanol-water partition coefficient (LogP) of approximately 3.28 indicates a strong preference for the lipid (oily) phase over the aqueous phase, which is a key factor in its application in cosmetic creams and lotions.[4][6]

Synthesis and Manufacturing

This compound is commercially synthesized through a two-step process. The first step involves an aldol condensation of cyclopentanone with pentanal (valeraldehyde).[3] This reaction is typically catalyzed by a base and results in the formation of 2-pentylidenecyclopentanone. The subsequent step is the selective hydrogenation of the carbon-carbon double bond in the side chain to yield the final product, this compound.[3][10]

A schematic of the synthesis process is provided below:

Caption: Synthesis of this compound.

Spectroscopic Characterization

The structural confirmation and purity assessment of this compound are routinely performed using various spectroscopic techniques.

-

Infrared (IR) Spectroscopy : The IR spectrum of this compound is characterized by a strong absorption band around 1740 cm⁻¹, which is indicative of the C=O stretching vibration of a five-membered ring ketone. Additional bands corresponding to C-H stretching and bending vibrations of the alkyl chain and the cyclopentanone ring are also present.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR spectroscopy are used for detailed structural elucidation.[11] The ¹H NMR spectrum displays signals corresponding to the protons on the pentyl chain and the cyclopentanone ring, with characteristic chemical shifts and coupling patterns. The ¹³C NMR spectrum shows a distinct signal for the carbonyl carbon at a downfield chemical shift (around 220 ppm) and other signals for the carbons of the pentyl group and the cyclopentanone ring.[12]

-

Mass Spectrometry (MS) : Mass spectrometry, often coupled with gas chromatography (GC-MS), is used to determine the molecular weight and fragmentation pattern of the molecule.[13] The mass spectrum of this compound shows a molecular ion peak (M+) at m/z 154, corresponding to its molecular weight.[14]

Experimental Protocols

Determination of Boiling Point (Capillary Method)

The capillary method is a common and straightforward technique for determining the boiling point of a liquid.[15]

Methodology:

-

A small amount of the this compound sample is placed in a test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube containing the liquid.

-

The test tube is gently heated in a heating block or oil bath.

-

As the temperature rises, air trapped in the capillary tube will be expelled, and a steady stream of bubbles will emerge from the open end of the capillary tube.

-

The heat is then removed, and the liquid is allowed to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[15]

This process is governed by the principle that the liquid enters the capillary when its vapor pressure equals the atmospheric pressure.[15]

Analysis by Gas Chromatography-Flame Ionization Detection (GC-FID)

GC-FID is a standard method for assessing the purity and quantifying the concentration of volatile compounds like this compound in fragrance mixtures.[16]

Methodology:

-

Sample Preparation: A dilute solution of the this compound sample is prepared in a suitable solvent, such as acetone or ethanol.[16]

-

Injection: A small volume (typically 1 µL) of the prepared sample is injected into the gas chromatograph.

-

Separation: The sample is vaporized and carried by an inert gas (e.g., helium or hydrogen) through a capillary column. The separation of components is based on their differential partitioning between the stationary phase of the column and the mobile gas phase.

-

Detection: As the separated components elute from the column, they are detected by a flame ionization detector (FID), which generates a signal proportional to the amount of the compound.

-

Data Analysis: The resulting chromatogram shows peaks corresponding to each component in the sample. The retention time is used for qualitative identification, and the peak area is used for quantitative analysis.

The workflow for GC analysis is illustrated below:

Caption: Gas Chromatography analysis workflow.

Applications and Significance

The primary application of this compound is in the fragrance and flavor industry due to its desirable jasmine-like scent.[4] It is used in a wide range of products, including fine fragrances, soaps, detergents, and cosmetics.[2] Its chemical stability and solubility in common formulation bases make it a versatile ingredient.[4]

Interestingly, the cyclopentanone ring is a core structural motif in a class of plant hormones called jasmonates.[17][18] Jasmonates, such as jasmonic acid, are lipid-derived signaling molecules that play crucial roles in plant defense against herbivores and pathogens, as well as in various developmental processes.[19][20][21] While this compound itself is not a plant hormone, its structural similarity to the jasmonate core highlights the significance of the cyclopentanone moiety in biologically active molecules.

Safety and Handling

This compound is classified as a skin and eye irritant.[2][22] Therefore, appropriate personal protective equipment, including safety goggles and gloves, should be worn when handling this chemical.[22] It should be used in a well-ventilated area to avoid inhalation of vapors.[6] In case of accidental contact with eyes, rinse cautiously with water for several minutes.[22] Store in a cool, dry place away from heat and oxidizing agents.[23]

Conclusion

This compound is a commercially significant aroma chemical with a well-defined set of physicochemical properties that underpin its widespread use. Its characteristic fragrance, coupled with favorable physical properties such as a high boiling point and good solubility in organic solvents, makes it an indispensable component in many consumer products. A thorough understanding of its properties, as outlined in this guide, is essential for researchers and professionals in the fields of chemistry, drug development, and fragrance science to effectively utilize and handle this compound.

References

- [19] Jasmonate Signaling Pathway Modulates Plant Defense, Growth, and Their Trade-Offs. (n.d.).

- [17] Jasmonic Acid Signaling Pathway in Plants - PMC - NIH. (n.d.).

- [20] Jasmonate signaling: a conserved mechanism of hormone sensing - PMC - PubMed Central. (n.d.).

- [21] Jasmonic acid signaling in plants and its biological functions in relation to environment. (2025).

- [10] Synthesis of this compound. (n.d.). PrepChem.com.

- [18] Jasmonate. (n.d.). In Wikipedia.

- [22] SAFETY DATA SHEET - The John D. Walsh Company. (n.d.).

- [2] 2-pentyl cyclopentanone, 4819-67-4. (n.d.).

- [3] 2-N-PENTYLCYCLOPENTANONE. (n.d.). ChemicalBook.

- [5] 2-pentyl cyclopentanone | CAS#:4819-67-4. (2025). Chemsrc.

- [6] this compound SDS, 4819-67-4 Safety Data Sheets. (n.d.). ECHEMI.

- [24] 502767 delphone™ safety data sheet. (2019). Vigon.

- [25] 2-N-PENTYLCYCLOPENTANONE synthesis. (n.d.). ChemicalBook.

- [4] this compound. (n.d.). Chem-Impex.

- [26] Process for producing 2-alkyl-2-cyclopentenones. (n.d.). Google Patents.

- [27] 2-Pentyl-2-cyclopenten-1-one. (2023). Apollo Scientific.

- [23] Safety Data Sheet according to Regulation (EC) No. 1907/2006 (REACH). (n.d.).

- [16] Quality Control of Fragrance Samples by GC-FID: Method Transfer from the Agilent 7890 GC to the Agilent Intuvo 9000 GC. (n.d.).

- [28] Simple Synthesis of 2-Cyclopentenones. (2018). ChemistryViews.

- [1] 2-Pentylcyclopentan-1-one. (n.d.). PubChem.

- [13] this compound. (n.d.). SpectraBase.

- [29] Gas Chromatography in the Analysis of Flavours and Fragrances. (n.d.). ResearchGate.

- [30] The Characterization of Perfume Fragrances. (n.d.).

- [31] Fragrance Analysis in Cosmetics. (n.d.). Scribd.

- [9] 2-pentyl cyclopentanone delphone (Firmenich). (n.d.). The Good Scents Company.

- [32] GCMS Analysis. (n.d.). PerfumersWorld.

- [33] Experimental Organic Chemistry. (n.d.).

- [34] Calculated and experimental boiling points for a mixed set of aldehydes... (n.d.). ResearchGate.

- [14] this compound - Optional[MS (GC)] - Spectrum. (n.d.). SpectraBase.

- [7] physical properties aldehydes ketones boiling point trends solubility odour smell effect of intermolecular bonding forces advanced A level organic chemistry revision notes. (n.d.). doc brown.

- [15] Video: Boiling Points - Concept. (2020). JoVE.

- [8] Properties of Aldehydes and Ketones. (2023). Chemistry LibreTexts.

- [35] 2-PENTYL-CYCLOPENTANONE AldrichCPR. (n.d.). Sigma-Aldrich.

- [36] Mass, NMR and IR spectroscopic characterization of pentedrone and pentylone and identification of their isocathinone by-products. (2025). ResearchGate.

- [11] Solved IR,CNMR,PNMR spectra of ketone| Cyclopentanone|#CSIR #NEET#CSS. (2023). YouTube.

- [12] Conformational analysis of 2-halocyclopentanones by NMR and IR spectroscopies and theoretical calculations. (2025). ResearchGate.

Sources

- 1. 2-Pentylcyclopentan-1-one | C10H18O | CID 20959 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-pentyl cyclopentanone, 4819-67-4 [perflavory.com]

- 3. 2-N-PENTYLCYCLOPENTANONE | 4819-67-4 [chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 2-pentyl cyclopentanone | CAS#:4819-67-4 | Chemsrc [chemsrc.com]

- 6. echemi.com [echemi.com]

- 7. physical properties aldehydes ketones boiling point trends solubility odour smell effect of intermolecular bonding forces advanced A level organic chemistry revision notes doc brown [docbrown.info]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 2-pentyl cyclopentanone, 4819-67-4 [thegoodscentscompany.com]

- 10. prepchem.com [prepchem.com]

- 11. m.youtube.com [m.youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. spectrabase.com [spectrabase.com]

- 14. spectrabase.com [spectrabase.com]

- 15. Video: Boiling Points - Concept [jove.com]

- 16. agilent.com [agilent.com]

- 17. Jasmonic Acid Signaling Pathway in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Jasmonate - Wikipedia [en.wikipedia.org]

- 19. Jasmonate Signaling Pathway Modulates Plant Defense, Growth, and Their Trade-Offs [mdpi.com]

- 20. Jasmonate signaling: a conserved mechanism of hormone sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. johndwalsh.com [johndwalsh.com]

- 23. johndwalsh.com [johndwalsh.com]

2-Pentylcyclopentanone spectroscopic data interpretation

An In-depth Technical Guide to the Spectroscopic Data Interpretation of 2-Pentylcyclopentanone

Introduction

In the field of analytical chemistry and drug development, the unambiguous structural elucidation of organic molecules is paramount. Spectroscopic techniques form the cornerstone of this process, providing a detailed fingerprint of a molecule's atomic composition and connectivity. This guide offers an in-depth exploration of the spectroscopic data for this compound (C₁₀H₁₈O), a saturated cyclic ketone known for its use as a fragrance ingredient with floral and fruity notes.[1] By dissecting its Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, we will demonstrate the logical framework and expert reasoning required for comprehensive spectral interpretation. This document is intended for researchers, scientists, and professionals who rely on these analytical techniques for structural verification and characterization.

Molecular Structure and Properties:

-

IUPAC Name: 2-pentylcyclopentan-1-one

-

Molecular Formula: C₁₀H₁₈O

-

Appearance: Clear colorless oily liquid[1]

Figure 1. Chemical Structure of this compound.

Figure 1. Chemical Structure of this compound.

Chapter 1: Infrared (IR) Spectroscopy - Probing Functional Groups

Infrared spectroscopy is a powerful first-pass analytical technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Core Principle: The Carbonyl Stretch in Cyclic Ketones

The most diagnostic feature in the IR spectrum of a ketone is the strong absorption band resulting from the C=O stretching vibration. For standard acyclic or six-membered cyclic ketones, this peak typically appears around 1715 cm⁻¹.[4] However, the C=O stretching frequency is sensitive to ring strain. As the bond angle within a cyclic ketone deviates from the ideal sp² angle of 120°, the energy required to stretch the C=O bond increases. Cyclopentanone, with its smaller ring size, exhibits this absorption at a higher wavenumber (around 1750 cm⁻¹) compared to cyclohexanone (1715 cm⁻¹).[5][6] This phenomenon provides an immediate structural clue about the cyclic nature of the ketone.

Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: A small drop of neat this compound liquid is placed between two polished potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin capillary film.

-

Background Spectrum: A background spectrum of the empty spectrometer is recorded to account for atmospheric CO₂ and H₂O, as well as any instrumental artifacts.

-

Sample Spectrum: The prepared sample is placed in the spectrometer's sample holder.

-

Data Acquisition: The sample is scanned with infrared radiation, typically over a range of 4000 to 400 cm⁻¹. The resulting interferogram is mathematically converted to a spectrum of absorbance versus wavenumber via a Fourier transform.

Interpretation of the this compound IR Spectrum

The IR spectrum of this compound is characterized by a few key absorption bands that confirm its structure.

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Assignment and Rationale |

| ~1745 | Strong, Sharp | C=O Stretch | This prominent peak is characteristic of the carbonyl group within a five-membered ring, indicative of cyclopentanone. The higher frequency compared to a standard ketone (1715 cm⁻¹) is a direct result of ring strain.[5] |

| 2960-2850 | Strong | C-H (sp³) Stretch | These absorptions correspond to the stretching vibrations of the numerous C-H bonds in the pentyl chain and the cyclopentanone ring. |

| ~1465 | Medium | C-H (sp³) Bend | This band is due to the scissoring and bending vibrations of the methylene (-CH₂-) groups in the molecule. |

Chapter 2: Nuclear Magnetic Resonance (NMR) Spectroscopy - Mapping the Carbon-Hydrogen Framework

NMR spectroscopy provides the most detailed information about the structure of a molecule by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.

Part A: ¹H NMR Spectroscopy

¹H NMR spectroscopy reveals the different electronic environments of hydrogen atoms in a molecule, providing information on their connectivity through spin-spin coupling.

Experimental Protocol: ¹H NMR

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in ~0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard (δ 0.00 ppm).

-

Spectrometer Setup: The sample tube is placed in the NMR spectrometer. The instrument is tuned and the magnetic field is shimmed to achieve maximum homogeneity.

-

Data Acquisition: A series of radiofrequency pulses are applied to the sample, and the resulting free induction decay (FID) signal is recorded. The FID is then Fourier transformed to produce the final ¹H NMR spectrum.

Predicted ¹H NMR Spectrum Interpretation for this compound

While a publicly available high-resolution spectrum is not readily accessible, we can predict the key features based on established principles. The protons are labeled for discussion.

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale |

| H-a, H-b, H-c | ~2.3 - 2.0 | Multiplets | 3H | These protons are on carbons alpha to the electron-withdrawing carbonyl group, causing them to be deshielded and shifted downfield relative to other aliphatic protons. |

| H-d, H-e, H-f, H-g, H-h, H-i | ~1.8 - 1.2 | Multiplets | 12H | These protons belong to the methylene groups of the cyclopentanone ring and the pentyl chain. Their signals will overlap significantly, creating a complex multiplet region. |

| H-j | ~0.9 | Triplet | 3H | This signal corresponds to the terminal methyl group of the pentyl chain. It is split into a triplet by the two neighboring protons on the adjacent methylene group (H-i). |

Part B: ¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides a count of the unique carbon environments in a molecule.

Experimental Protocol: ¹³C NMR

The protocol is similar to ¹H NMR, but with different acquisition parameters optimized for the lower sensitivity and wider chemical shift range of the ¹³C nucleus. Broadband proton decoupling is typically used to simplify the spectrum, resulting in a single sharp peak for each unique carbon.

Interpretation of the ¹³C NMR Spectrum of this compound

The spectrum shows distinct signals for each carbon atom in a unique chemical environment. Data is sourced from the SpectraBase database.[2]

| Carbon Atom | Chemical Shift (δ, ppm) | Rationale |

| C=O (Carbonyl) | ~221 | The carbonyl carbon is the most deshielded due to the electronegativity of the oxygen and its sp² hybridization, placing it far downfield. |

| C2 (CH with pentyl) | ~52 | This methine carbon is alpha to the carbonyl and is deshielded. |

| C5 (CH₂) | ~38 | This methylene carbon is also alpha to the carbonyl. |

| Pentyl & Ring CH₂ | ~32, ~29, ~27, ~23, ~21 | These signals correspond to the remaining methylene carbons in the pentyl chain and the cyclopentanone ring. Their specific assignments require more advanced 2D NMR techniques. |

| CH₃ (Terminal Methyl) | ~14 | The terminal methyl carbon of the pentyl chain is the most shielded carbon, appearing furthest upfield. |

Chapter 3: Mass Spectrometry (MS) - Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and structural information based on its fragmentation pattern.

Core Principle: Fragmentation of Cyclic Ketones

In Electron Ionization (EI) mass spectrometry, molecules are bombarded with high-energy electrons, causing ionization and fragmentation. The fragmentation of cyclic ketones is often initiated by cleavage of the bonds alpha to the carbonyl group (α-cleavage).[7][8] The resulting fragmentation pattern is a molecular signature that can be used for identification.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Injection: A dilute solution of this compound in a volatile solvent is injected into the gas chromatograph.

-

Separation: The sample is vaporized and travels through a capillary column, separating it from any impurities.

-

Ionization: As the pure compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is bombarded with electrons (typically at 70 eV).

-

Mass Analysis: The resulting positively charged ions (the molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.

-

Detection: A detector records the abundance of each ion, generating a mass spectrum.

Workflow for Spectroscopic Analysis

Caption: Workflow for the structural elucidation of this compound.

Interpretation of the Mass Spectrum of this compound

The mass spectrum provides compelling evidence for the structure. Key peaks from PubChem data are analyzed.[3]

| m/z | Relative Intensity | Proposed Fragment | Rationale |

| 154 | Low | [C₁₀H₁₈O]⁺• | Molecular Ion (M⁺•): This peak confirms the molecular weight of the compound. |

| 84 | 100 (Base Peak) | [C₅H₈O]⁺• | α-Cleavage of side chain: Loss of the C₅H₁₀ radical (pentene) via cleavage of the bond between the ring and the pentyl group. This is a very favorable fragmentation. |

| 55 | ~23 | [C₃H₃O]⁺ or [C₄H₇]⁺ | Ring Fragmentation: This is a characteristic fragment for saturated cyclic ketones, often arising from a complex series of bond cleavages following the initial α-cleavage of the ring.[7] |

| 41 | ~35 | [C₃H₅]⁺ | Allyl Cation: A common, stable fragment in the mass spectra of many aliphatic compounds. |

Primary Fragmentation Pathway

Caption: Key fragmentation pathway of this compound in EI-MS.

Conclusion

The comprehensive analysis of IR, NMR, and MS data provides a self-validating confirmation of the structure of this compound. The IR spectrum confirms the presence of a cyclopentanone ring system. The ¹³C and ¹H NMR spectra map out the complete carbon-hydrogen framework, consistent with a pentyl substituent on a cyclopentanone ring. Finally, the mass spectrum verifies the molecular weight and reveals a characteristic fragmentation pattern dominated by the loss of the alkyl side chain. Together, these techniques provide an unambiguous and detailed portrait of the molecule, underscoring the power of a multi-faceted spectroscopic approach in chemical analysis.

References

- University of Colorado Boulder. (n.d.). Infrared Spectroscopy (IR).

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy. Cengage Learning.

- Whitman College. (n.d.). GCMS Section 6.11.2 - Fragmentation of Cyclic Ketones.

- NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition.

- YouTube. (2021, April 17). Lec15 - IR Spectra of Ketones, Aldehydes and Alcohols.

- Wiley-VCH GmbH. (n.d.). This compound. SpectraBase.

- National Center for Biotechnology Information. (n.d.). 2-Pentylcyclopentan-1-one. PubChem.

- JoVE. (n.d.). Mass Spectrometry: Aldehyde and Ketone Fragmentation.

- Wikipedia. (n.d.). Fragmentation (mass spectrometry).

- AMyD. (n.d.). Mass Spectrometry: Fragmentation.

- ACS International. (n.d.). Pentyl Cyclopentanone-2.

Sources

- 1. acsint.biz [acsint.biz]

- 2. spectrabase.com [spectrabase.com]

- 3. 2-Pentylcyclopentan-1-one | C10H18O | CID 20959 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. youtube.com [youtube.com]

- 7. GCMS Section 6.11.2 [people.whitman.edu]

- 8. amyd.quimica.unam.mx [amyd.quimica.unam.mx]

An In-depth Technical Guide to the ¹H NMR Spectrum Analysis of 2-Pentylcyclopentanone

This guide provides a comprehensive analysis of the ¹H NMR spectrum of 2-pentylcyclopentanone, tailored for researchers, scientists, and professionals in drug development. The content delves into the theoretical underpinnings and practical application of ¹H NMR spectroscopy for the structural elucidation of substituted cyclic ketones.

Foundational Principles: Understanding the ¹H NMR Landscape of a Substituted Cyclopentanone

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure of a molecule.[1] In ¹H NMR, the chemical environment of each proton dictates its resonance frequency, which is represented as a chemical shift (δ) in parts per million (ppm).[2][3] The spectrum also reveals the number of neighboring protons through spin-spin splitting and the relative number of protons in a given environment through integration.[2]

For this compound, several key structural features influence the ¹H NMR spectrum:

-

The Carbonyl Group: The electron-withdrawing nature of the carbonyl (C=O) group significantly deshields adjacent protons.[4][5] Protons on carbons alpha to the carbonyl typically resonate in the 2.1–2.6 ppm range.[4][6][7] This effect diminishes with distance.

-

The Cyclopentanone Ring: The five-membered ring has a degree of conformational flexibility, leading to a range of possible dihedral angles between vicinal protons.[8] This variability can result in complex splitting patterns and averaged coupling constants.[8][9]

-

The Pentyl Chain: Protons along the alkyl chain will exhibit predictable chemical shifts and splitting patterns based on their proximity to the deshielding cyclopentanone ring and their neighboring protons.

Predicting the ¹H NMR Spectrum of this compound: A Proton-by-Proton Analysis

To systematically analyze the spectrum, we can assign labels to each unique proton in the this compound molecule.

Caption: Structure of this compound with Proton Designations.

| Proton(s) | Description | Expected Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupled To |

| Hₐ | Methine proton alpha to C=O and pentyl group | ~2.0 - 2.5 | Multiplet | Hᵦ, H_d |

| Hᵦ | Methylene protons on the cyclopentanone ring | ~1.8 - 2.2 | Multiplet | Hₐ, Hᵧ |

| Hᵧ | Methylene protons on the cyclopentanone ring | ~1.6 - 2.0 | Multiplet | Hᵦ |

| H_d | Methylene protons of the pentyl chain (adjacent to ring) | ~1.3 - 1.8 | Multiplet | Hₐ, H_e |

| H_e, H_f, H_g | Methylene protons of the pentyl chain | ~1.2 - 1.4 | Multiplet | Adjacent CH₂ |

| H_h | Methyl protons of the pentyl chain | ~0.9 | Triplet | H_g |

Rationale for Predictions:

-

Hₐ: This single proton is alpha to the carbonyl group, placing it in the expected downfield region for such protons.[4][6][7] It is coupled to the two Hᵦ protons and the two H_d protons, resulting in a complex multiplet.

-

Hᵦ and Hᵧ: These methylene protons are part of the cyclopentanone ring. Their chemical shifts are influenced by their proximity to the carbonyl group. The protons closer to the carbonyl (Hᵦ) will be more deshielded than those further away (Hᵧ). Due to the ring's flexibility, they will likely appear as overlapping multiplets.

-

H_d, H_e, H_f, H_g: These represent the methylene groups of the pentyl chain. The H_d protons, being closest to the ring and the electron-withdrawing carbonyl group, will be the most deshielded of this set. The remaining methylene protons will have similar chemical environments, leading to overlapping signals in the typical alkyl region.

-

H_h: These three protons of the terminal methyl group are the most shielded. They are adjacent to a methylene group (H_g) and will therefore appear as a triplet, following the n+1 rule.

Experimental Protocol for ¹H NMR Spectrum Acquisition

A standardized and rigorous experimental approach is crucial for obtaining a high-quality, interpretable ¹H NMR spectrum.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial. Chloroform-d is a common choice for non-polar to moderately polar compounds.

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is set to 0.00 ppm and serves as a reference point for chemical shifts.[3]

-

Transfer the solution to a 5 mm NMR tube.

-

-